4-(N,N-diallylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N,N-diallylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H23N3O5S2 and its molecular weight is 473.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research has demonstrated the synthesis of various heterocyclic compounds derived from related structures, indicating the potential for "4-(N,N-diallylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide" to serve as a precursor or intermediate in the synthesis of novel compounds with possible therapeutic properties (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial Applications
The synthesis and evaluation of thiazolyl benzamides have highlighted their potential as antimicrobial agents. This suggests that structurally similar compounds like "this compound" may also exhibit antimicrobial properties and could be explored for their effectiveness against various bacterial and fungal strains (B. Narayana et al., 2004).
Anticancer Research
There is ongoing research into benzothiazole derivatives for their anticancer activity. This indicates the potential for "this compound" to be investigated for anticancer applications, given its structural similarity to active compounds in this domain (B. Ravinaik et al., 2021).
Polymeric Material Development
Research has also explored the synthesis of well-defined aromatic polyamides, indicating the potential use of related compounds in the development of new polymeric materials with specific properties (T. Yokozawa et al., 2002).
Receptor Antagonist Study
Studies on N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as selective receptor antagonists suggest potential pharmacological applications for structurally similar compounds in modulating receptor activities, which could have therapeutic implications (C. Wu et al., 1997).
Mechanism of Action
Target of Action
They might act on enzymes like cyclooxygenases (COX-1, COX-2), which play a key role in inflammation .
Mode of Action
If it acts on cox enzymes like similar compounds, it might inhibit these enzymes, reducing the production of prostaglandins and other mediators of inflammation .
Biochemical Pathways
The compound might affect the arachidonic acid pathway, which involves the COX enzymes and leads to the production of inflammatory mediators .
Result of Action
If the compound acts as an anti-inflammatory agent, it could reduce inflammation and pain by inhibiting the production of inflammatory mediators .
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-5-11-25(12-6-2)32(27,28)16-9-7-15(8-10-16)21(26)24-22-23-17-13-18(29-3)19(30-4)14-20(17)31-22/h5-10,13-14H,1-2,11-12H2,3-4H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTWGZSAWUQMAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.